3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride 3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1841081-64-8
VCID: VC15964706
InChI: InChI=1S/C9H7NO3.ClH/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12;/h1-4,11H,10H2;1H
SMILES:
Molecular Formula: C9H8ClNO3
Molecular Weight: 213.62 g/mol

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride

CAS No.: 1841081-64-8

Cat. No.: VC15964706

Molecular Formula: C9H8ClNO3

Molecular Weight: 213.62 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride - 1841081-64-8

Specification

CAS No. 1841081-64-8
Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
IUPAC Name 3-amino-7-hydroxychromen-2-one;hydrochloride
Standard InChI InChI=1S/C9H7NO3.ClH/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12;/h1-4,11H,10H2;1H
Standard InChI Key QYDYPZLURKKKMF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)OC(=O)C(=C2)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The base compound, 3-amino-7-hydroxy-2H-chromen-2-one (CAS 79418-41-0), is a coumarin derivative with the molecular formula C9H7NO3\text{C}_9\text{H}_7\text{NO}_3 and a molecular weight of 177.16 g/mol . Its hydrochloride form introduces a chloride counterion, resulting in an estimated molecular weight of 213.62 g/mol (calculated by adding the molecular weight of HCl, 36.46 g/mol, to the base compound). The IUPAC name for the base structure is 3-amino-7-hydroxychromen-2-one, while the hydrochloride salt is systematically named 3-amino-7-hydroxy-2H-chromen-2-one hydrochloride .

Structural Features

The compound’s structure consists of a fused benzene and α-pyrone ring system, with substituents at the 3- and 7-positions (Figure 1). The amino group at position 3 participates in hydrogen bonding and conjugation, while the hydroxyl group at position 7 enhances solubility and chelation potential. X-ray crystallography data for the hydrochloride salt remain unreported, but NMR and IR studies of the base compound confirm the planar arrangement of the coumarin core and the electronic effects of substituents .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular Formula (Base)C9H7NO3\text{C}_9\text{H}_7\text{NO}_3
Molecular Weight (Base)177.16 g/mol
IUPAC Name (Base)3-amino-7-hydroxychromen-2-one
CAS Number (Hydrochloride)1841081-64-8
SMILES (Base)C1=CC2=C(C=C1O)OC(=O)C(=C2)N

Synthesis and Mechanistic Pathways

Synthetic Routes to the Base Compound

The base structure, 3-amino-7-hydroxy-2H-chromen-2-one, is typically synthesized via a multi-step protocol involving the Knoevenagel condensation. Source outlines a method starting with resorcinol (1), which undergoes formylation under Vilsmeier-Haack conditions to yield 2,4-dihydroxybenzaldehyde (2). Subsequent condensation with acetylglycine in the presence of piperidine produces 3-amino-7-hydroxycoumarin (3) (Scheme 1) . Alternative routes involve the reaction of 3-acetyl-7-hydroxy-2H-chromen-2-one with hydrazide derivatives, as demonstrated in the synthesis of hydrazone-coupled analogs .

Scheme 1: Synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one

  • Formylation: Resorcinol → 2,4-dihydroxybenzaldehyde (Vilsmeier-Haack conditions).

  • Condensation: 2,4-dihydroxybenzaldehyde + acetylglycine → 3-amino-7-hydroxycoumarin (Knoevenagel reaction) .

Physicochemical Properties

Thermal and Solubility Profiles

The base compound exhibits a melting point exceeding 264°C, as inferred from related hydrazone derivatives . The hydrochloride salt’s melting point remains unreported, but its enhanced solubility in polar solvents (e.g., water, DMSO) is well-documented . The LogP value of the base compound is 1.662, indicating moderate lipophilicity , while the hydrochloride salt’s LogP is expected to be lower due to increased polarity.

Spectroscopic Characterization

IR Spectroscopy: Key absorption bands for the base compound include:

  • 3225 cm1^{-1}: O–H stretch (hydroxyl group).

  • 1726 cm1^{-1}: Lactone C=O stretch.

  • 1706 cm1^{-1}: Hydrazone C=O stretch (in derivatives).

  • 1620 cm1^{-1}: C=N stretch (imine group in derivatives) .

NMR Spectroscopy:

  • 1^1H NMR (DMSO-d6d_6):

    • δ 10.87 ppm (s, 1H, OH).

    • δ 8.15 ppm (s, 1H, H4).

    • δ 7.57 ppm (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H5).

    • δ 6.83 ppm (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H6).

    • δ 6.76 ppm (s, 1H, H8) .

  • 13^{13}C NMR:

    • δ 164.5 ppm (C=O, lactone).

    • δ 160.1 ppm (C=O, hydrazone).

    • δ 154.4 ppm (C=N, imine) .

Applications in Research

Fluorescent Probes and Imaging Agents

The compound’s coumarin core exhibits strong fluorescence, with excitation and emission maxima at 340 nm and 461 nm, respectively . These properties make it suitable for designing turn-off fluorescent probes for metal ion detection. For example, BS1 and BS2, derivatives of 3-amino-7-hydroxycoumarin, have been employed to sense Cu2+^{2+} and Fe3+^{3+} in biological systems .

Materials Science

The compound’s ability to form stable complexes with transition metals is exploited in catalysis and sensor development. Its hydrazone derivatives demonstrate selective binding to Hg2+^{2+} in environmental samples .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator